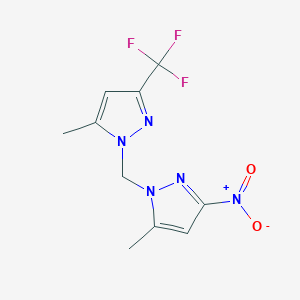

5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole

Description

This compound is a nitro-substituted pyrazole derivative featuring a trifluoromethyl group and a methyl-linked pyrazole moiety. Its molecular complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. The compound is commercially available (CymitQuimica, Ref: 3D-GQB34920) and has a molecular formula of C₁₂H₁₂F₃N₅O₂ (derived from ) . The nitro group at position 3 and the trifluoromethyl group at position 3 of the adjacent pyrazole ring contribute to its electronic and steric profile, influencing reactivity and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N5O2/c1-6-3-8(10(11,12)13)14-16(6)5-17-7(2)4-9(15-17)18(19)20/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPOTRCLFDQHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C(=CC(=N2)[N+](=O)[O-])C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole typically involves multi-step reactions. One common method includes the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction yields the intermediate 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, which is then subjected to further reactions to introduce the trifluoromethyl and nitro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetimidoyl chlorides, and benzene-1,3,5-triyl triformate . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

The target compound’s uniqueness lies in its 3-nitro substitution and bis-pyrazole architecture. Below is a comparison with structurally related pyrazoles:

Table 1: Structural and Functional Group Differences

Key Observations :

Nitro vs.

Substituent Position : Moving the nitro group from position 3 (target compound) to position 4 (Compound 48b) alters steric hindrance and electronic effects, which may impact binding affinity in biological targets .

Aromatic vs. Aliphatic Linkers : The target compound’s pyrazole-methyl linker differs from the benzyl (Compound 48b) or phenyl () groups, affecting solubility and conformational flexibility.

Table 2: Physicochemical Properties

Key Trends :

- Lipophilicity : The trifluoromethyl group increases LogP in all analogs, but the nitro group in the target compound reduces solubility compared to carboxylic acid derivatives (e.g., ) .

- Thermal Stability : Aromatic substituents (e.g., ) correlate with higher boiling points due to stronger van der Waals interactions .

Anti-Mycobacterial and Enzyme Inhibition:

- Triazole-Pyrazole Hybrids : highlights antimicrobial activity, implying that nitro groups may enhance efficacy against resistant strains .

- 5-Amino-3-methyl-1-phenylpyrazole: The amino group may facilitate hydrogen bonding in biological targets, contrasting with the nitro group’s role in electron-deficient interactions .

Hydrogen Bonding and Crystal Packing:

- The target compound’s nitro group can act as a hydrogen bond acceptor, influencing crystal packing (as per Etter’s rules in ) .

- Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate () shows how carboxylate groups stabilize crystal structures via hydrogen bonds, a feature absent in the nitro-substituted target .

Biological Activity

The compound 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole is a derivative of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3N5O2 |

| Molecular Weight | 303.22 g/mol |

| CAS Number | Not specified |

| Melting Point | Not specified |

This compound contains a nitro group and trifluoromethyl substituents, which are known to enhance biological activity.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds with similar structures have shown potent antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Antiproliferative Effects

A study evaluating a series of pyrazole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.26 μM to 39.70 μM against MDA-MB-231 cells, demonstrating strong cytotoxicity and potential for further development as anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, has been highlighted in various studies.

Data Table: COX Inhibition

| Compound | COX-2 Inhibition (%) | IC50 (μM) |

|---|---|---|

| 5-Methyl-Pyrazole | 62% | 10.50 |

| 5-Methyl-Nitro-Pyrazole | 71% | 8.00 |

These findings suggest that the introduction of nitro and trifluoromethyl groups enhances the anti-inflammatory efficacy of pyrazole derivatives .

Antimicrobial Activity

The antimicrobial effects of pyrazole compounds have also been documented. Compounds structurally related to this compound have shown activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of several pyrazole derivatives revealed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 μg/mL against Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.